3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Catalog No.
S961106
CAS No.
1258610-34-2
M.F
C13H14N2O2
M. Wt
230.267
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(3,5-Dimethoxyphenyl)pyridin-4-amine

CAS Number

1258610-34-2

Product Name

3-(3,5-Dimethoxyphenyl)pyridin-4-amine

IUPAC Name

3-(3,5-dimethoxyphenyl)pyridin-4-amine

Molecular Formula

C13H14N2O2

Molecular Weight

230.267

InChI

InChI=1S/C13H14N2O2/c1-16-10-5-9(6-11(7-10)17-2)12-8-15-4-3-13(12)14/h3-8H,1-2H3,(H2,14,15)

InChI Key

YQHXYCCTHXBOIR-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C2=C(C=CN=C2)N)OC

Synonyms

3-(3,5-diMethoxyphenyl)pyridin-4-aMine

3-(3,5-Dimethoxyphenyl)pyridin-4-amine is a specialized heterocyclic amine used as a critical intermediate in the synthesis of advanced kinase inhibitors. It serves as a precursor for incorporating the 3,5-dimethoxyphenyl motif, a structural feature frequently associated with high-potency and selective inhibition of key oncology targets like Fibroblast Growth Factor Receptors (FGFR) and Vascular Endothelial Growth Factor Receptors (VEGFR). The specific substitution pattern on the phenyl ring is a primary determinant of the final compound's biological activity, making the choice of precursor a critical procurement decision.

Substituting this compound with simpler analogs, such as 3-phenylpyridin-4-amine, or positional isomers like a 3,4-dimethoxy derivative, is not a viable cost-saving or supply-chain strategy. Structure-activity relationship (SAR) studies consistently demonstrate that the precise 3,5-dimethoxy arrangement is crucial for optimal binding within the hydrophobic pocket of target kinases like FGFR and VEGFR. Deviations from this pattern, including the removal of one or both methoxy groups or altering their positions, can lead to a dramatic loss of inhibitory potency and selectivity, rendering the final product ineffective for its intended application. Therefore, analogs are not functionally equivalent and represent a high-risk substitution in a synthesis campaign.

Superior Potency in Final Kinase Inhibitors vs. Unsubstituted Analogs

In a systematic study of 3-aryl-1,6-naphthyridine-based kinase inhibitors, final compounds derived from a 3-(3,5-dimethoxyphenyl) precursor demonstrated significantly higher potency compared to those derived from an unsubstituted 3-phenyl precursor. The 3,5-dimethoxy derivatives were 2- to 20-fold more potent against both FGFR-1 and VEGFR-2 kinases. For example, a specific 2-urea derivative with the 3,5-dimethoxy substitution showed an IC50 of 6 nM against VEGFR-2, whereas the corresponding unsubstituted phenyl version had an IC50 of 120 nM, a 20-fold decrease in potency.

Evidence DimensionKinase Inhibition (IC50)
Target Compound DataDerivatives exhibit 2- to 20-fold higher potency (e.g., 6 nM for VEGFR-2)
Comparator Or BaselineDerivatives from unsubstituted 3-phenyl precursor (e.g., 120 nM for VEGFR-2)
Quantified Difference20x higher potency for the specific compared pair
ConditionsIn vitro kinase inhibition assays for FGFR-1 and VEGFR-2 on a 3-aryl-1,6-naphthyridine-2-urea scaffold.

Using this specific precursor directly translates to a final product with substantially higher biological activity, a critical factor for successful drug discovery programs.

Enables High Selectivity Over Off-Target Kinases

The 3,5-dimethoxy substitution pattern is a key driver of kinase selectivity. In the same study, derivatives incorporating this motif were highly selective for FGFR/VEGFR, showing over 100-fold less activity against Platelet-Derived Growth Factor Receptor (PDGFR) and approximately 500-fold less activity against c-Src kinase. This high degree of selectivity is a crucial attribute for developing targeted therapies with fewer off-target effects.

Evidence DimensionKinase Selectivity Ratio
Target Compound Data>100-fold selective over PDGFR; ~500-fold selective over c-Src
Comparator Or BaselineActivity against primary targets (FGFR/VEGFR)
Quantified DifferenceHigh selectivity profile achieved with the 3,5-dimethoxy substitution
ConditionsIn vitro kinase inhibition assays against a panel including PDGFR and c-Src.

Procuring this intermediate allows for the synthesis of cleaner, more specific inhibitors, reducing the risk of misleading results from off-target activity and improving the therapeutic potential of the final compound.

Proven Precursor Suitability in Medicinal Chemistry Campaigns

The 3,5-dimethoxyphenyl group is consistently identified as a preferred moiety in SAR explorations. In the development of novel phosphoglycerate kinase 1 (PGK1) inhibitors, a screening of different substitution patterns on the phenyl ring revealed that ortho- and para-substituents negatively impacted activity. Consequently, the 3,5-dimethoxyphenyl moiety was explicitly chosen as the optimal scaffold for further optimization, demonstrating its value as a reliable starting point for synthesis.

Evidence DimensionSAR Campaign Outcome
Target Compound DataSelected for further optimization due to superior activity profile
Comparator Or BaselineAnalogs with ortho- and para-substitutions
Quantified DifferenceQualitatively superior; led to down-selection of other analogs
ConditionsStructure-activity relationship study for purine-based PGK1 inhibitors.

Choosing this precursor leverages established SAR knowledge, potentially saving significant time and resources by avoiding the synthesis and testing of less promising, alternatively-substituted analogs.

Core Building Block for High-Potency Dual FGFR/VEGFR Inhibitors

This compound is the right choice for synthesis programs aiming to develop dual inhibitors of FGFR and VEGFR with low nanomolar potency. The evidence strongly supports its role in creating final molecules that are significantly more potent (up to 20-fold) than those made from unsubstituted phenyl precursors.

Synthesis of Highly Selective Kinase Inhibitors for Target Validation

For research requiring clean pharmacological tools, this precursor is ideal for synthesizing inhibitors with high selectivity against common off-target kinases like PDGFR and c-Src. The 3,5-dimethoxy group is directly linked to achieving a selectivity profile of over 100-fold, ensuring more reliable experimental outcomes.

Starting Material for Lead Optimization in Oncology Drug Discovery

As a validated, high-performance scaffold, this intermediate serves as a strategic starting point for medicinal chemistry campaigns. Its established success in conferring high potency allows research teams to focus resources on optimizing other parts of the molecule, accelerating the path to a lead candidate.

XLogP3

1.7

Wikipedia

3-(3,5-Dimethoxyphenyl)pyridin-4-amine

Dates

Last modified: 07-20-2023

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